molecular formula C23H22FN7 B2441384 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine CAS No. 946242-71-3

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine

Cat. No.: B2441384
CAS No.: 946242-71-3
M. Wt: 415.476
InChI Key: ZSDRDEOSGJKREN-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pteridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by a series of protection and deprotection steps . The key steps involve:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s fluorophenyl and piperazine moieties enable it to bind with high affinity to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7/c1-16-2-6-18(7-3-16)27-22-20-21(26-11-10-25-20)28-23(29-22)31-14-12-30(13-15-31)19-8-4-17(24)5-9-19/h2-11H,12-15H2,1H3,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDRDEOSGJKREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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